

Reactivity of sec-Butyl maleate in organic reactions

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Compound of Interest		
Compound Name:	sec-Butyl maleate	
Cat. No.:	B15282594	Get Quote

An In-Depth Technical Guide to the Reactivity of sec-Butyl Maleate in Organic Reactions

Introduction

sec-Butyl maleate, systematically known as (Z)-4-(butan-2-yloxy)-4-oxobut-2-enoic acid, is an unsaturated ester characterized by a reactive carbon-carbon double bond and two ester functionalities.[1] The presence of the electron-withdrawing ester groups renders the double bond electron-deficient, making it susceptible to a variety of nucleophilic and pericyclic reactions. Furthermore, the sec-butyl ester group introduces specific steric and electronic effects that influence the molecule's overall reactivity compared to other dialkyl maleates.[2] This technical guide provides a comprehensive overview of the reactivity of sec-butyl maleate in key organic transformations, including cycloadditions, Michael additions, polymerizations, and hydrolysis. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize maleate derivatives in synthesis.

Reactions of the Carbon-Carbon Double Bond

The defining feature of **sec-butyl maleate** is its electron-poor carbon-carbon double bond, which serves as the primary site of reactivity. This electrophilic nature drives its participation in several important C-C bond-forming reactions.

Diels-Alder [4+2] Cycloaddition





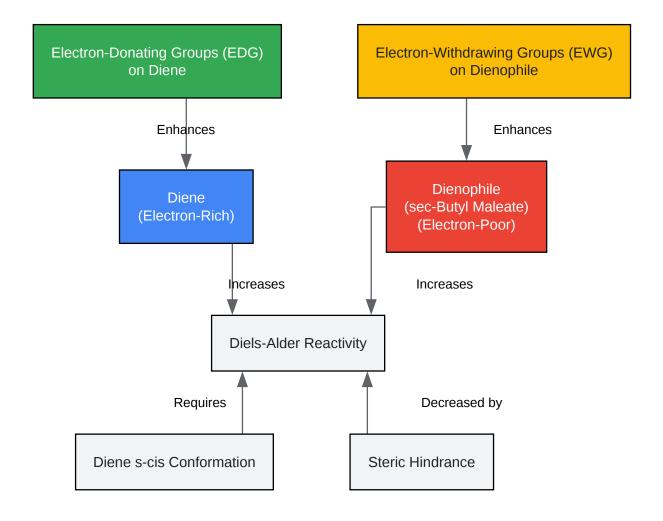


The Diels-Alder reaction is a powerful concerted [4+2] cycloaddition used to form six-membered rings.[3] In this reaction, maleate esters act as excellent dienophiles due to their electron-deficient double bond, which is conjugated to the two carbonyl groups.[4] The reaction proceeds with a conjugated diene to yield a substituted cyclohexene derivative.[5]

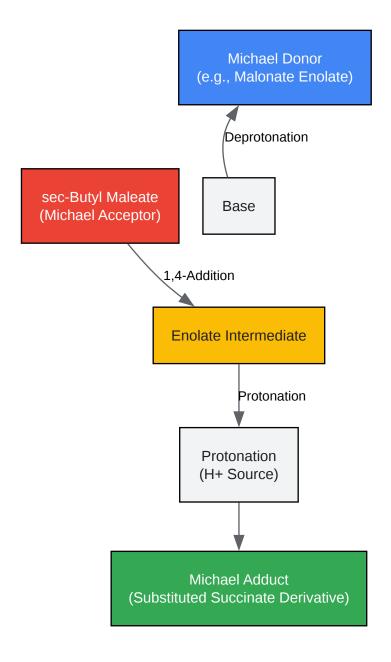
The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. For example, the reaction of a diene with a cis-dienophile like **sec-butyl maleate** will exclusively yield the cis-disubstituted cyclohexene product.[6]

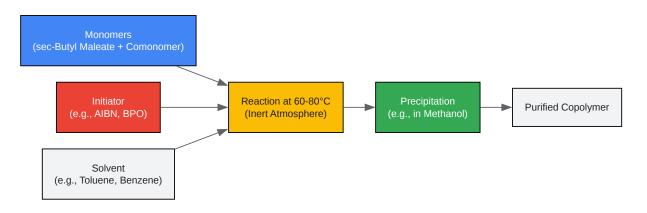
Logical Relationship: Factors Affecting Diels-Alder Reactivity



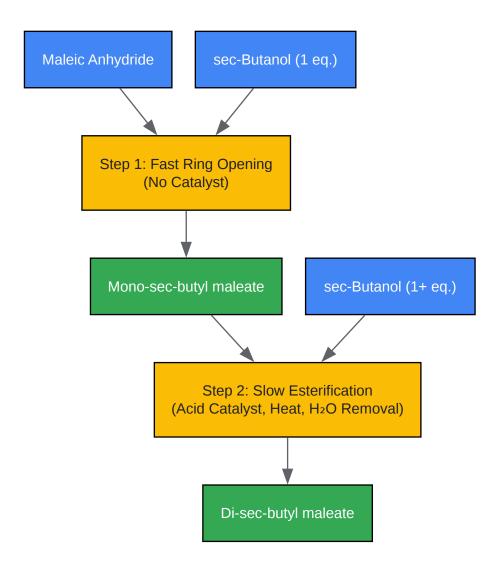












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